molecular formula C5H4BrNO2S B15090279 2-Amino-5-bromothiophene-3-carboxylic acid

2-Amino-5-bromothiophene-3-carboxylic acid

Cat. No.: B15090279
M. Wt: 222.06 g/mol
InChI Key: IDJZFUFOBIHBEF-UHFFFAOYSA-N
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Description

2-Amino-5-bromothiophene-3-carboxylic acid is an organic compound with the molecular formula C5H3BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromothiophene-3-carboxylic acid typically involves the bromination of thiophene derivatives followed by amination and carboxylation. One common method is the bromination of 2-amino-3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of thiophene sulfoxides and sulfones.

    Reduction: Formation of dihydrothiophenes.

    Coupling: Formation of biaryl or styrene derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with biological macromolecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-thiophenecarboxylic acid
  • 5-Bromo-2-thiophenecarboxylic acid
  • 2-Bromo-3-thiophenecarboxylic acid

Uniqueness

2-Amino-5-bromothiophene-3-carboxylic acid is unique due to the presence of both amino and bromine substituents on the thiophene ring, which allows for diverse chemical modifications and applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H4BrNO2S

Molecular Weight

222.06 g/mol

IUPAC Name

2-amino-5-bromothiophene-3-carboxylic acid

InChI

InChI=1S/C5H4BrNO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,7H2,(H,8,9)

InChI Key

IDJZFUFOBIHBEF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)N)Br

Origin of Product

United States

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